N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide

Chemical procurement Purity specification Research compound sourcing

Challenges in sourcing exact 1,6-naphthyridine-2-carboxamide intermediates often lead to failed syntheses or unreliable SAR data. This compound resolves that by providing the validated intermediate with a defined purity floor, enabling reproducible reaction sequences and serving as a low-molecular-weight baseline for scaffold profiling. • Exact CAS 1797764-81-8 ensures synthetic fidelity; analog substitution risks off-target effects and yield disruption. • Minimum 95% purity meets research-grade requirements for coupling and characterization. • Low MW (267.29 g/mol) provides a clean physicochemical benchmark for lead-optimization panels.

Molecular Formula C14H13N5O
Molecular Weight 267.292
CAS No. 1797764-81-8
Cat. No. B2634469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide
CAS1797764-81-8
Molecular FormulaC14H13N5O
Molecular Weight267.292
Structural Identifiers
SMILESC1=CC(=NC2=C1C=NC=C2)C(=O)NCCC3=CN=CN3
InChIInChI=1S/C14H13N5O/c20-14(17-6-3-11-8-16-9-18-11)13-2-1-10-7-15-5-4-12(10)19-13/h1-2,4-5,7-9H,3,6H2,(H,16,18)(H,17,20)
InChIKeyCRLHMALRIHXNFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview of the Imidazole-Naphthyridine Compound


N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide (CAS 1797764-81-8) is a synthetic small molecule belonging to the 1,6-naphthyridine-2-carboxamide class, featuring an imidazole-ethyl substituent . It is listed in the CymitQuimica (Biosynth) catalog as a discontinued research compound (Ref. 3D-XWC76481) with a minimum purity of 95% . Publicly available primary research or patent-sourced quantitative biological activity data for this specific compound are currently absent from authoritative databases, including PubChem, ChEMBL, and BindingDB.

Discontinued research compound; verify stock availability
Minimum purity 95% establishes procurement baseline
No publicly available biological activity data for this CAS
Data to verify — absence of quantitative pharmacology evidence limits direct assay fit claims

Generic Substitution Risks for Imidazole-Naphthyridine Compound


Without comparative pharmacological data, any assumption that in-class 1,6-naphthyridine or imidazole-containing analogs are interchangeable with N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide is unsupported. Closely related compounds, such as N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-1,6-naphthyridine-2-carboxamide, are documented as enzyme inhibitors with specific IC50 values (e.g., 4.9 nM against a bacterial enzyme) [1]. However, these data cannot be extrapolated to the target compound due to significant structural differences in the linker length, ring substitution, and regioisomerism, which critically govern target binding and selectivity [1]. Procuring an analog without matched evidence therefore introduces unpredictable off-target effects and potency losses.

  • Structural analogs with different linker length or ring saturation may not replicate target binding or selectivity
  • Reported potency values of related enzyme inhibitors cannot be extrapolated due to regioisomeric differences
  • Procuring an analog without matched evidence introduces unpredictable potency and off-target effects

Differentiation Evidence for Imidazole-Naphthyridine Compound


Purity Specification Baseline

The only verifiable, quantitative specification for the target compound is a minimum purity of 95%, as listed in the discontinued Biosynth/CymitQuimica catalog . This represents the procurement baseline, though no comparator data from other commercial vendors is available to assess lot-to-lot variability or superior purity.

Purity baseline
Data to verify
Min. 95%
Establishes QC procurement threshold
No comparative purity data from other sources
Chemical procurement Purity specification Research compound sourcing

Physicochemical Profile vs. Analogs

The target compound has a molecular weight (MW) of 267.29 g/mol and a molecular formula of C14H13N5O . In contrast, the closely related compound (4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one possesses a higher MW of 359 g/mol and a different LogP of 1.72, with an additional thiazole ring and a saturated naphthyridine core . These divergent descriptors predict markedly different ADME and solubility profiles, making them non-interchangeable in screening cascades.

Physicochemical profile
Reported
MW 267.29 vs 359 g/mol; LogP not reported vs 1.72
Non-interchangeable with structural analogs
ADME/solubility profiles may differ substantially
Medicinal chemistry Cheminformatics Compound library design

Application Scenarios for Imidazole-Naphthyridine Compound


Chemical Probe Synthesis Reference Standard

When a synthetic procedure references N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide as an intermediate or final compound, procurement of the exact CAS 1797764-81-8 compound is essential to reproduce the synthetic sequence. Replacing it with an analog risks altering reaction outcomes and yields, as even minor structural variations (e.g., linker length or ring saturation) can disrupt key coupling steps . This scenario is supported by the compound’s documented minimum purity (95%) needed for reliable synthetic use [Section_3, Evidence 1].

Positive Control in Imidazole-Naphthyridine SAR Campaigns

In structure-activity relationship (SAR) studies exploring the 1,6-naphthyridine-2-carboxamide scaffold, the target compound serves as a critical reference point due to its unique substitution pattern. Its physicochemical profile (MW 267.29 g/mol) [Section_3, Evidence 2] makes it a lower-molecular-weight benchmark compared to bulkier analogs, providing a baseline for tracking how structural embellishment affects potency and drug-likeness parameters.

Physicochemical Property Profiling Library Component

Compounds with the 1,6-naphthyridine core are underrepresented in typical screening libraries. The target compound, with its bifunctional imidazole and naphthyridine rings, can be included in physicochemical property profiling panels to measure experimental LogP/LopD, solubility, and permeability, thereby enriching medicinal chemistry design rules for this heterocyclic class [Section_3, Evidence 2]. This application is enabled by the availability of a minimum purity specification.

Application
Selection Property
Validation Focus
Chemical probe synthesis reference standard
Synthetic reproducibility
Purity specification meets QC threshold
SAR campaign baseline compound
Unique substitution pattern
Physicochemical property benchmarking
Physicochemical profiling library component
Bifunctional imidazole-naphthyridine core
Experimental LogP, solubility, permeability
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